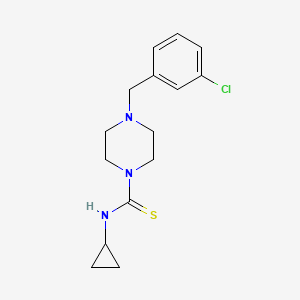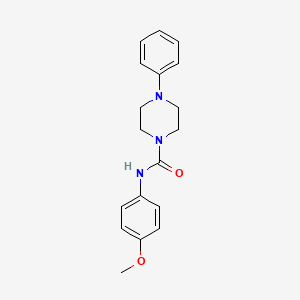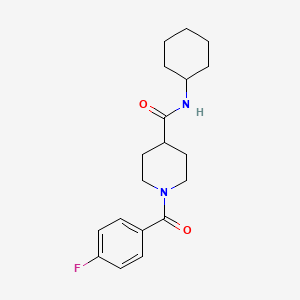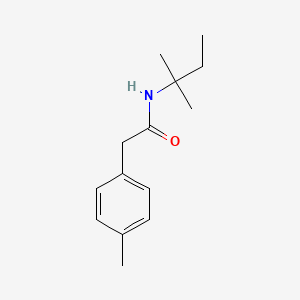
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate, also known as CPDD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate involves the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis. S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been shown to induce G2/M cell cycle arrest, leading to the inhibition of cancer cell growth. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9. S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate is its potent anti-cancer activity, which makes it a promising candidate for the development of anti-cancer drugs. S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has also been shown to have low toxicity in normal cells, which is an important consideration for drug development. However, S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate. One area of interest is the development of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate. Additionally, further studies are needed to determine the optimal dosing and administration of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate involves the reaction of 4-chlorobenzoyl chloride with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propylthiol in the presence of a base. The resulting compound is purified through recrystallization to obtain S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate in a high yield.
Aplicaciones Científicas De Investigación
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been investigated for its anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
S-(4-chlorophenyl) 3-(1,3-dioxoisoindol-2-yl)propanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-11-5-7-12(8-6-11)23-15(20)9-10-19-16(21)13-3-1-2-4-14(13)17(19)22/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXZDPCRCMQQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(diisobutylamino)-5-nitrobenzylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5782979.png)
![1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone](/img/structure/B5782993.png)

![9-[(2-pyridinylthio)acetyl]-9H-carbazole](/img/structure/B5783002.png)


![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-3-yl]-5-methoxy-4-propylphenol](/img/structure/B5783021.png)


![9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5783038.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)
